

Commercial Suppliers of Purified **Plantanone B**

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Compound of Interest

Compound Name: *Plantanone B*

Cat. No.: *B2613537*

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For researchers and professionals in drug development seeking purified **Plantanone B**, several commercial suppliers are available. These suppliers provide the compound in various quantities, suitable for research and development purposes.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Purity	Available Quantities
Biosynth	Plantanone B	55780-30-8	$C_{33}H_{40}O_{20}$	756.66 g/mol	>95%	1 mg, 2 mg, 5 mg
MedChem Express	Plantanone B	55780-30-8	$C_{33}H_{40}O_{20}$	756.66 g/mol	>98%	1 mg, 5 mg, 10 mg

Application Notes: Biological Activities of **Plantanone B**

Plantanone B is a flavonoid that has demonstrated significant potential as an anti-inflammatory and antioxidant agent.[1] Its biological activities are attributed to its unique phytochemical structure.

Anti-inflammatory Activity

Plantanone B exhibits its anti-inflammatory effects through the inhibition of key enzymes involved in the inflammatory cascade. Specifically, it has been shown to be a potent inhibitor of

cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1]

Antioxidant Activity

The antioxidant properties of **Plantanone B** are attributed to its ability to scavenge free radicals. This activity has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1]

Quantitative Biological Data

The following table summarizes the key quantitative data regarding the biological activities of **Plantanone B**.

Activity	Assay	Target	IC ₅₀ Value	Reference
Anti-inflammatory	COX Inhibition	Ovine COX-1	21.78 ± 0.20 µM	[1]
COX Inhibition	Ovine COX-2	44.01 ± 0.42 µM	[1]	
Antioxidant	DPPH Radical Scavenging	DPPH Radical	169.8 ± 5.2 µM	[1]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines the procedure to determine the inhibitory activity of **Plantanone B** on COX-1 and COX-2 enzymes.

Materials:

- Purified **Plantanone B**
- COX-1 (ovine) and COX-2 (ovine) enzymes
- Arachidonic acid (substrate)

- Hematin (cofactor)
- Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- EIA buffer for prostaglandin E₂ (PGE₂) detection
- PGE₂ ELISA kit
- 96-well microplates
- Microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **Plantanone B** in a suitable solvent (e.g., DMSO).
 - Prepare working solutions of **Plantanone B** at various concentrations by diluting the stock solution with the reaction buffer.
 - Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid, and hematin in the reaction buffer at the desired concentrations.
- Assay Protocol:
 - To each well of a 96-well plate, add the following in order:
 - 150 µL of reaction buffer
 - 10 µL of hematin
 - 10 µL of the **Plantanone B** working solution (or vehicle control)
 - 10 µL of COX-1 or COX-2 enzyme solution
 - Incubate the plate at 37°C for 10 minutes.
 - Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

- Incubate the plate at 37°C for a defined period (e.g., 2 minutes).
- Stop the reaction by adding a suitable stopping reagent (e.g., 1 M HCl).
- Quantification of PGE₂:
 - The amount of PGE₂ produced is quantified using a commercial PGE₂ ELISA kit. Follow the manufacturer's instructions for the ELISA procedure.
 - Briefly, the reaction mixture is diluted with the EIA buffer, and the PGE₂ concentration is determined by measuring the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis:
 - Calculate the percentage of COX inhibition for each concentration of **Plantanone B** using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
 - The IC₅₀ value (the concentration of **Plantanone B** that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the **Plantanone B** concentration and fitting the data to a sigmoidal dose-response curve.

DPPH Radical Scavenging Assay

This protocol describes the method to evaluate the antioxidant activity of **Plantanone B** by measuring its ability to scavenge the DPPH free radical.

Materials:

- Purified **Plantanone B**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or ethanol
- 96-well microplates

- Microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **Plantanone B** in methanol or ethanol.
 - Prepare working solutions of **Plantanone B** at various concentrations by diluting the stock solution.
 - Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM).
- Assay Protocol:
 - To each well of a 96-well plate, add:
 - A fixed volume of the **Plantanone B** working solution (or solvent control).
 - A fixed volume of the DPPH solution.
 - Mix the contents of the wells thoroughly.
 - Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measurement of Absorbance:
 - Measure the absorbance of the solution in each well at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.
- Data Analysis:
 - Calculate the percentage of DPPH radical scavenging activity for each concentration of **Plantanone B** using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
 - The IC₅₀ value can be determined as described in the COX inhibition assay protocol.

Anti-inflammatory Activity in Macrophage Cell Culture

This protocol details the investigation of **Plantanone B**'s anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This involves assessing cell viability and measuring the production of inflammatory mediators.

Materials:

- Purified **Plantanone B**
- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Lipopolysaccharide (LPS) from E. coli
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO
- Griess reagent for nitric oxide (NO) determination
- ELISA kits for TNF- α , IL-6, and PGE₂
- 96-well and 24-well cell culture plates
- Cell culture incubator (37°C, 5% CO₂)

Procedure:

- Cell Culture and Treatment:
 - Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
 - Seed the cells in 96-well plates for the MTT assay and 24-well plates for the measurement of inflammatory mediators.
 - Allow the cells to adhere overnight.

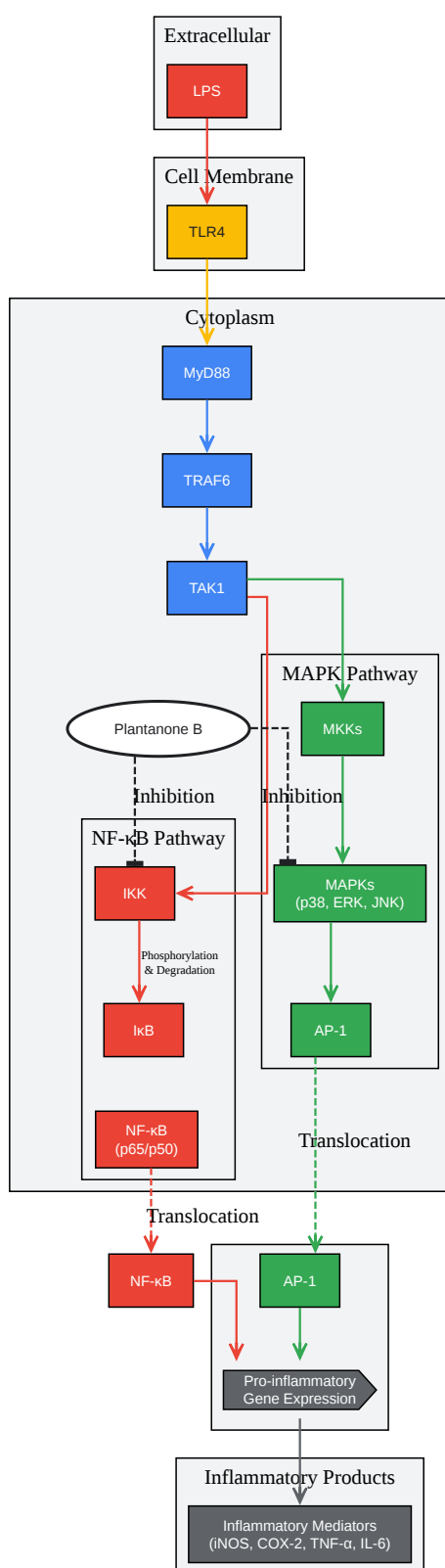
- Pre-treat the cells with various concentrations of **Plantanone B** for a specific duration (e.g., 1 hour).
- Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
- Cell Viability (MTT Assay):
 - After the treatment period, add MTT solution to each well of the 96-well plate and incubate for 4 hours.
 - Remove the medium and dissolve the formazan crystals in DMSO.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage of the untreated control.
- Measurement of Inflammatory Mediators:
 - Collect the cell culture supernatants from the 24-well plates.
 - Nitric Oxide (NO) Production: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. Measure the absorbance at 540 nm.
 - Pro-inflammatory Cytokines (TNF-α, IL-6) and PGE₂ Production: Quantify the levels of TNF-α, IL-6, and PGE₂ in the supernatant using specific ELISA kits according to the manufacturers' instructions.
- Data Analysis:
 - Analyze the data to determine the effect of **Plantanone B** on the production of inflammatory mediators in LPS-stimulated macrophages.
 - Compare the levels of NO, TNF-α, IL-6, and PGE₂ in the treated groups to the LPS-stimulated control group.

Signaling Pathway Analysis

The anti-inflammatory effects of flavonoids like **Plantanone B** are often mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB and MAPK Signaling Pathways in Inflammation

The following diagram illustrates the general mechanism of LPS-induced inflammation and the potential points of inhibition by **Plantanone B**.





References

- 1. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm [mdpi.com]
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